molecular formula C24H22N4O4S B2547194 N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide CAS No. 1105218-68-5

N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide

Cat. No. B2547194
CAS RN: 1105218-68-5
M. Wt: 462.52
InChI Key: AUFUATSFKKYASA-UHFFFAOYSA-N
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Description

The compound appears to be a complex molecule that may be related to the field of heterocyclic chemistry, which involves the synthesis and application of heterocyclic compounds. These compounds are cyclic structures containing at least one atom other than carbon within the ring system, often nitrogen, oxygen, or sulfur. The molecule includes several functional groups and structural motifs, such as a benzofuran moiety, a pyrazole ring, and a methoxybenzyl group, which are commonly found in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds can be inferred from the provided papers. For instance, the synthesis of pyrazole derivatives is discussed in the first paper, where 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides are obtained through hydrolytic cleavage or condensation reactions . Similarly, the second paper describes the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, which share the 4-methoxybenzyl moiety present in the compound of interest . These methods could potentially be adapted to synthesize the target compound by introducing the appropriate substituents and core structures.

Molecular Structure Analysis

The molecular structure of the compound includes several heterocyclic rings, which are known to contribute to the stability and biological activity of pharmaceuticals. The presence of a benzofuran ring system, as mentioned in the third paper, is significant as it is often associated with a wide range of biological activities . The pyrazole core is another common feature in medicinal chemistry, known for its prevalence in compounds with anti-inflammatory and antimicrobial properties.

Chemical Reactions Analysis

The reactivity of such a compound would likely involve its functional groups. The methoxybenzyl group could undergo various substitution reactions, while the carboxamide moiety might be involved in the formation of hydrogen bonds or amide bond formation and cleavage. The heterocyclic rings could participate in electrophilic substitution reactions or act as ligands in coordination chemistry.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can hypothesize based on the structural features. The compound is likely to have moderate solubility in organic solvents due to the presence of both polar (carboxamide) and nonpolar (methoxybenzyl) groups. Its melting point and boiling point would depend on the rigidity and size of the molecule. The presence of heteroatoms and conjugated systems suggests potential for varied electronic properties, which could be relevant in applications such as organic electronics or as a pharmacophore in drug design.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds, including those similar to the specified compound, have been extensively studied. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their transformation into pyrazolo[1,5-a]pyrimidine derivatives highlight the methods for generating new chemical entities with potential biological activities. These synthesized compounds were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential application in cancer research (Hassan, Hafez, & Osman, 2014).

Antibacterial and Antifungal Agents

Another area of application is the development of antibacterial and antifungal agents. The synthesis of substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides and their evaluation against various bacterial and fungal strains demonstrate the antimicrobial potential of such compounds. These activities are crucial for the development of new therapeutic agents to combat microbial infections (Raju et al., 2010).

Antiproliferative Effects on Cancer Cells

Compounds structurally related to the specified molecule have also shown promise in cancer research. The synthesis of phenylpyrazolodiazepin-7-ones as conformationally rigid analogs of aminopyrazole amide scaffold and their evaluation for antiproliferative effects on cancer cells exemplify the potential use of such molecules in developing new cancer therapies. These compounds exhibited competitive antiproliferative activities against melanoma and hematopoietic cell lines, indicating their potential as lead compounds in cancer treatment (Kim et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If this compound has biological activity, it could interact with various proteins or enzymes in the body .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, stability, and possible biological activity .

properties

IUPAC Name

N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-31-17-8-6-15(7-9-17)11-25-22(29)12-28-23(18-13-33-14-19(18)27-28)26-24(30)21-10-16-4-2-3-5-20(16)32-21/h2-10H,11-14H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFUATSFKKYASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide

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